molecular formula C13H18O B12555338 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol CAS No. 142840-05-9

3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol

Cat. No.: B12555338
CAS No.: 142840-05-9
M. Wt: 190.28 g/mol
InChI Key: IPIUPXVOKQRCBX-UHFFFAOYSA-N
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Description

3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylprop-1-en-1-yl group and a propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol typically involves the alkylation of a phenyl ring followed by the addition of a propanol group. One common method involves the reaction of 2-methylprop-1-en-1-ylbenzene with a suitable alkylating agent under controlled conditions to introduce the propanol group .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Phase transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) has been reported as an effective method for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

142840-05-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-[2-(2-methylprop-1-enyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H18O/c1-11(2)10-13-7-4-3-6-12(13)8-5-9-14/h3-4,6-7,10,14H,5,8-9H2,1-2H3

InChI Key

IPIUPXVOKQRCBX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1CCCO)C

Origin of Product

United States

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